molecular formula C4H8BOS B13834254 CID 55252073

CID 55252073

Cat. No.: B13834254
M. Wt: 114.99 g/mol
InChI Key: ZBIVZNCAWBSZBJ-UHFFFAOYSA-N
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Description

CID 55252073 is a chemical compound analyzed in the context of Citrus essential oil (CIEO) research. Its chemical structure (Figure 1A) and chromatographic properties were characterized using gas chromatography-mass spectrometry (GC-MS) (Figure 1B) . The compound was isolated through vacuum distillation of CIEO, with its content quantified across distillation fractions (Figure 1D) .

Properties

Molecular Formula

C4H8BOS

Molecular Weight

114.99 g/mol

InChI

InChI=1S/C4H8BOS/c5-6-1-3-7-4-2-6/h1-4H2

InChI Key

ZBIVZNCAWBSZBJ-UHFFFAOYSA-N

Canonical SMILES

[B-][O+]1CCSCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 55252073 involves specific reaction conditions and reagents. The exact synthetic route may vary depending on the desired purity and yield. Generally, the preparation involves multiple steps, including the formation of intermediate compounds, followed by purification processes to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure consistent quality and high yield. The production methods are designed to be efficient and cost-effective, minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

CID 55252073 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can include various derivatives with modified chemical properties.

Scientific Research Applications

CID 55252073 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical analysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 55252073 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

CID 55252073 is compared to oscillatoxin derivatives, a group of marine toxins with structural similarities to polyketides. Key analogs include:

  • Oscillatoxin D (CID 101283546) : A macrocyclic polyketide with a lactone ring and conjugated double-bond system .
  • 30-Methyl-oscillatoxin D (CID 185389) : A methylated derivative of oscillatoxin D, differing by a single methyl substituent at the C30 position .

Structural Features :

  • This compound : Likely contains a cyclic or branched hydrocarbon backbone with oxygenated functional groups (e.g., hydroxyl, ketone) inferred from GC-MS polarity and distillation behavior .
  • Oscillatoxin D : Features a 26-membered macrocyclic lactone with multiple epoxy and hydroxyl groups .
  • 30-Methyl-oscillatoxin D : Shares the core structure of oscillatoxin D but includes a methyl group, enhancing hydrophobicity .

Table 1: Structural and Analytical Comparison

Property This compound Oscillatoxin D (CID 101283546) 30-Methyl-oscillatoxin D (CID 185389)
Molecular Class Likely terpenoid Macrocyclic polyketide Methylated polyketide
Key Functional Groups Oxygenated moieties Lactone, epoxy, hydroxyl Lactone, epoxy, hydroxyl, methyl
Analytical Method GC-MS, distillation NMR, LC-MS NMR, LC-MS
Volatility Moderate (fractionated via distillation) Low (requires LC-MS) Low (similar to oscillatoxin D)
Functional and Pharmacological Comparison

While direct pharmacological data for this compound are absent in the evidence, oscillatoxin derivatives are known for their cytotoxic and ichthyotoxic activities . Key differences include:

  • Bioactivity: Oscillatoxin D exhibits potent toxicity against fish and mammalian cells, attributed to its disruption of ion channels .
  • Applications :
    • Oscillatoxins are studied for anticancer drug development due to their cytotoxic mechanisms .
    • This compound may find use in food preservation or aromatherapy, aligned with CIEO’s industrial applications .

Table 2: Functional Comparison

Aspect This compound Oscillatoxin D (CID 101283546)
Primary Use Essential oil component Marine toxin, drug discovery
Known Bioactivity Presumed antimicrobial Cytotoxic, ichthyotoxic
Industrial Relevance Food, cosmetics Pharmaceuticals
Methodological Considerations
  • Analytical Techniques :
    • This compound was analyzed using GC-MS and vacuum distillation, emphasizing its volatility and thermal stability .
    • Oscillatoxins require liquid chromatography (LC-MS) due to their lower volatility and complex macrocyclic structures .
  • Synthesis and Isolation :
    • This compound is naturally abundant in CIEO, enabling straightforward isolation .
    • Oscillatoxins are often synthesized via modular polyketide synthase pathways, reflecting their structural complexity .

Q & A

Basic Research Questions

Q. How do I formulate a research question that balances specificity and academic relevance for studying CID 55252073?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. Ensure the question addresses gaps in existing literature and aligns with measurable outcomes (e.g., "How does this compound interact with [specific protein/receptor] under varying pH conditions?"). Avoid overly broad questions by narrowing the scope to testable variables .

Q. What strategies ensure a comprehensive literature review for this compound-related studies?

  • Methodological Answer :

  • Use academic databases (PubMed, Web of Science) with Boolean operators (e.g., "this compound AND [mechanism/application]").
  • Prioritize primary sources and peer-reviewed journals; exclude non-academic platforms like .
  • Organize findings thematically (e.g., synthesis methods, biological activity) and annotate contradictions or knowledge gaps .

Q. How should experimental protocols for this compound be designed to ensure reproducibility?

  • Methodological Answer :

  • Materials & Methods : Document reagent purity, instrumentation specifications (e.g., NMR parameters), and environmental controls (temperature, humidity). Reference established protocols for analogous compounds.
  • Precision : Include negative/positive controls and triplicate trials.
  • Ethics : Obtain institutional approvals for biological or hazardous material use .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in different experimental models be resolved?

  • Methodological Answer :

  • Source Analysis : Compare experimental conditions (e.g., cell lines vs. in vivo models, dosage variations).
  • Statistical Reconciliation : Apply meta-analysis or Bayesian inference to quantify variability.
  • Mechanistic Hypotheses : Propose context-dependent mechanisms (e.g., ligand-binding affinity shifts under oxidative stress) and validate via knock-out models or isotopic tracing .

Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships involving this compound?

  • Methodological Answer :

  • Model Selection : Use sigmoidal curve-fitting (e.g., Hill equation) or machine learning (e.g., Gaussian processes) to capture complex dynamics.
  • Validation : Apply bootstrapping or cross-validation to assess model robustness.
  • Visualization : Generate 3D surface plots or heatmaps to illustrate interaction effects .

Q. How can hypothesis-driven research on this compound be refined using iterative feedback from preliminary data?

  • Methodological Answer :

  • Dynamic Hypotheses : Structure hypotheses as falsifiable statements (e.g., "this compound inhibits Pathway X only in the presence of co-factor Y").
  • Adaptive Design : Use interim analyses to adjust sample sizes or variables.
  • Peer Review : Present preliminary findings to interdisciplinary teams to identify overlooked biases .

Data Management & Validation

Q. What criteria ensure high-quality data collection for this compound studies?

  • Methodological Answer :

  • Instrument Calibration : Regularly validate equipment (e.g., HPLC retention times, mass spec accuracy).
  • Blinding : Use double-blind protocols in pharmacological assays to reduce observer bias.
  • Metadata : Annotate datasets with timestamps, operator IDs, and raw/processed data flags .

Q. How should researchers address ethical challenges in sharing proprietary data related to this compound?

  • Methodological Answer :

  • Compliance : Adhere to institutional IP policies and data-sharing agreements (e.g., CC-BY-SA for non-commercial use).
  • Anonymization : Redact sensitive information (e.g., industrial synthesis pathways) while disclosing sufficient detail for reproducibility.
  • Collaboration : Partner with legal advisors to draft Material Transfer Agreements (MTAs) for restricted materials .

Tables: Key Considerations for this compound Research

Aspect Best Practices References
Literature Review Exclude non-peer-reviewed sources; prioritize studies with mechanistic depth.
Experimental Design Use factorial designs to test multi-variable interactions (e.g., pH × temperature).
Data Contradictions Apply sensitivity analysis to identify outlier-prone parameters.
Ethical Compliance Document IRB/IACUC approvals and conflict of interest declarations.

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